molecular formula C8H7N3O2 B12954093 4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12954093
M. Wt: 177.16 g/mol
InChI Key: PCJRNOSAZZJRCD-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-c]pyridine core. Subsequent methylation and carboxylation steps yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar imidazole ring structure.

    Pyridine: A basic heterocyclic compound with a structure similar to the pyridine ring in 4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid.

    Benzimidazole: A fused heterocyclic compound with an imidazole ring fused to a benzene ring.

Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-7-5(9-3-10-7)2-6(11-4)8(12)13/h2-3H,1H3,(H,9,10)(H,12,13)

InChI Key

PCJRNOSAZZJRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)O)NC=N2

Origin of Product

United States

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